molecular formula C8H9Cl3N4 B1481293 3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine dihydrochloride CAS No. 2098089-25-7

3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine dihydrochloride

Cat. No. B1481293
CAS RN: 2098089-25-7
M. Wt: 267.5 g/mol
InChI Key: MXHUNEDYEPCIMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 3-(chloromethyl)pyridine hydrochloride, involves several steps . The process starts with 3-methylpyridine, which is oxidized into 3-picolinic acid with potassium permanganate. The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate. This compound is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .


Molecular Structure Analysis

The molecular formula of “3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine dihydrochloride” is C6H6ClN·HCl, and its molecular weight is 164.03 .


Physical And Chemical Properties Analysis

“3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine dihydrochloride” is a solid compound . It has a melting point of 144 °C and is soluble in water .

Scientific Research Applications

Synthesis and Biological Activity

A series of compounds were designed and synthesized using 2-chloro-5-(chloromethyl)-pyridine as the starting material, leading to the production of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines. These compounds were analyzed for their structures through various spectroscopic methods and evaluated for biological activities, showing moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).

Antimicrobial and Antioxidant Properties

Novel 1,2,3-triazole-hydrazone derivatives embedded with a 3,4-dimethoxy pyridine ring nucleus were synthesized, displaying moderate antibacterial and very good fungal activity against a range of pathogens (Saidugari et al., 2016). Another study synthesized new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which after being screened, showed promising antioxidant and antiradical activities (Bekircan et al., 2008).

Fungicidal Activity

A series of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety were designed, synthesized, and evaluated for their fungicidal activities. Compounds displayed moderate to high fungicidal activities against various phytopathogens, with some compounds showing activity levels comparable to commercial fungicides (Bai et al., 2020).

Coordination Compounds and Luminescence

The synthesis and characterization of dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) compounds were presented, highlighting their structures in solid state arranged in infinite hydrogen-bonded 3D supramolecular structures stabilized by weak intermolecular π…π interactions. These compounds demonstrate the versatility of 1,2,3-triazole derivatives in coordination chemistry and their potential applications in materials science (Conradie et al., 2018).

Safety and Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Protective gloves, eye protection, and face protection should be worn when handling this compound .

Mechanism of Action

properties

IUPAC Name

3-[4-(chloromethyl)triazol-1-yl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4.2ClH/c9-4-7-6-13(12-11-7)8-2-1-3-10-5-8;;/h1-3,5-6H,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHUNEDYEPCIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine dihydrochloride

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